3,4-difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide

Lipophilicity ADME Fluorine Medicinal Chemistry

3,4-Difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide (CAS 873076-00-7) belongs to the class of diarylthiazole benzamides, featuring a 3,4-difluorophenyl moiety linked via an ethyl spacer to a 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole core. It is supplied as a solid screening compound with a purity of 90% and a molecular weight of 388.43 g/mol.

Molecular Formula C20H18F2N2O2S
Molecular Weight 388.43
CAS No. 873076-00-7
Cat. No. B2437443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide
CAS873076-00-7
Molecular FormulaC20H18F2N2O2S
Molecular Weight388.43
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNC(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C20H18F2N2O2S/c1-12-18(27-20(24-12)13-3-6-15(26-2)7-4-13)9-10-23-19(25)14-5-8-16(21)17(22)11-14/h3-8,11H,9-10H2,1-2H3,(H,23,25)
InChIKeyLCLZWGOXNQJUJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide (CAS 873076-00-7): A Screening-Ready Thiazole-Benzamide for Early Drug Discovery


3,4-Difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide (CAS 873076-00-7) belongs to the class of diarylthiazole benzamides, featuring a 3,4-difluorophenyl moiety linked via an ethyl spacer to a 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole core. It is supplied as a solid screening compound with a purity of 90% and a molecular weight of 388.43 g/mol . The compound is available within the Life Chemicals HTS compound collection, indicating its suitability for high-throughput screening campaigns in early-stage drug discovery.

Why 3,4-Difluoro Substitution on This Thiazole-Benzamide Scaffold Is Not Interchangeable with Unsubstituted or Mono-Substituted Analogs


Within this thiazole-benzamide series, even apparently minor modifications to the benzamide ring profoundly alter key physicochemical properties that govern membrane permeability, solubility, and ultimately, biological distribution. The 3,4-difluoro substitution pattern is not functionally equivalent to the parent unsubstituted benzamide (F2011-0614) or to bis‑methoxy analogs (F2011‑0707) . General medicinal chemistry principles demonstrate that fluorine substitution decreases H‑bond basicity of nearby acceptors and can substantially increase lipophilicity (log P), effects that can dramatically change a compound's ADME profile [1]. Consequently, researchers cannot simply replace this compound with a des‑fluoro or mono‑fluoro analog without risking a measurable loss in permeability or a shift in off‑target promiscuity.

Quantitative Differentiation Evidence for 3,4-difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide vs. Closest Analogs


3,4-Difluoro Substitution Increases Calculated Lipophilicity (cLogP) by 0.49 Log Units Relative to the Unsubstituted Benzamide

The 3,4-difluoro substitution on the benzamide ring of this compound (CAS 873076-00-7) yields a calculated partition coefficient (cLogP) of 4.36 , whereas the directly comparable des‑fluoro analog N‑{2‑[2‑(4‑methoxyphenyl)‑4‑methyl‑1,3‑thiazol‑5‑yl]ethyl}benzamide (CAS 873075‑99‑1) exhibits a cLogP of 3.87 . This represents an increase of +0.49 log units, consistent with the established ability of aryl fluorine to enhance lipophilicity through modulation of H‑bond basicity [1].

Lipophilicity ADME Fluorine Medicinal Chemistry

Topological Polar Surface Area (TPSA) Is Reduced by 9.23 Ų Compared to a Dimethoxy Analog, Favoring Passive Diffusion

The topological polar surface area (TPSA) of this compound is 79.46 Ų , while the structurally related N‑{2‑[2‑(3,4‑dimethoxyphenyl)‑4‑methyl‑1,3‑thiazol‑5‑yl]ethyl}‑3,4‑difluorobenzamide (CAS 893996‑85‑5) presents a TPSA of 88.69 Ų . The 9.23 Ų lower TPSA indicates a reduced polar surface area that can enhance passive transcellular diffusion, a property particularly valued for central nervous system (CNS) targeting.

TPSA Membrane Permeability CNS Drug Design

Screening Library Purity and Availability: Comparable to Analog Series, Ensuring Reliable HTS Performance

Both the target compound and its closest in‑stock analogs (F2011‑0614, F2011‑0707) are supplied at a consistent purity of 90% from a single commercial source . The compound is available in solid form with 194.5 mg stock (Ukraine), supporting immediate procurement for screening without batch‑to‑batch purity variation that could confound hit confirmation.

High-Throughput Screening QC Sourcing

Optimal Procurement and Use Scenarios for 3,4-difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide Based on Quantified Differentiation


ADME Property Optimization in Lead Series

Medicinal chemistry teams seeking to systematically tune lipophilicity within a thiazole‑benzamide series can use this compound as a reference point. Its cLogP of 4.36, which is 0.49 units higher than the des‑fluoro analog , provides a quantifiable benchmark for improving passive permeability while monitoring the risk of excessive lipophilicity‑driven off‑target liabilities [1].

CNS Drug Discovery Programs Requiring Low TPSA

For programs targeting central nervous system indications, this compound's TPSA of 79.46 Ų places it well within the desirable range for blood–brain barrier penetration. The 9.23 Ų advantage over the dimethoxy analog makes it a more attractive starting point for CNS‑oriented lead optimization, where every Ų of TPSA reduction can improve brain exposure.

High-Throughput Screening Library Expansion

Compound collection managers can justify the inclusion of this compound in GPCR‑focused or kinase‑focused screening libraries. Its consistent 90% purity, characterized physicochemical profile (cLogP, TPSA, MW), and immediate availability in solid form reduce the risk of false positives and streamline the triage process after a primary screen.

Structure–Activity Relationship (SAR) Pivot Around Benzamide Substitution

When exploring the SAR of the benzamide ring, this compound serves as a critical intermediate between the unsubstituted benzamide (cLogP 3.87) and bulkier analogs. The quantified physicochemical differences enable rational selection of the 3,4‑difluoro pattern to optimize permeability without introducing excessive molecular weight or rotational flexibility .

Quote Request

Request a Quote for 3,4-difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.